6-Methoxy-1-indanone

Asymmetric Synthesis Organocatalysis γ-Butenolides

Sourcing regioisomerically pure indanones remains a critical pain point in CNS drug discovery and API intermediate synthesis. Substituting the 6-methoxy regioisomer with the 5-methoxy analog alters biological activity and regulatory compliance.

- **MedChem Application**: Validated scaffold for MAO-B inhibitors (low nM IC50) and α1-adrenoceptor antagonists.
- **Synthetic Utility**: Key intermediate for erlotinib and asymmetric selenium catalysts (up to 97% ee).
- **Supply Assurance**: Strict regioisomeric purity; immediate shipment for R&D to pilot scale.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 13623-25-1
Cat. No. B023923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1-indanone
CAS13623-25-1
Synonyms2,3-Dihydro-6-methoxy-1H-inden-1-one;  2,3-Dihydro-6-methoxy-1H-inden-1-one;  _x000B_6-Methoxyindane-1-one;  NSC 338231; 
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCC2=O)C=C1
InChIInChI=1S/C10H10O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6H,3,5H2,1H3
InChIKeyUJGDLLGKMWVCPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1-indanone Specifications & Core Properties


6-Methoxy-1-indanone (CAS 13623-25-1) is a methoxy-substituted 1-indanone derivative characterized by a methoxy group at the 6-position of the indanone ring. It is commercially available as a light-yellow to off-white crystalline solid with a molecular weight of 162.19 g/mol and a melting point range of approximately 104-111°C . This compound serves as a versatile building block in medicinal chemistry, organic synthesis, and pharmaceutical intermediate applications, with documented utility as an α1-adrenoceptor antagonist scaffold [1].

Asymmetric catalysis building block – rigid indanol scaffold for chiral selenium catalyst synthesis.
MAO-B inhibition studies – C6-substituted indanone core for enzyme inhibitor design.
Erlotinib synthetic intermediate – key regioisomer for established tyrosine kinase inhibitor routes.
α1-adrenoceptor antagonist scaffold – validated starting point for receptor-targeted compound libraries.

Why In-Class Substitution Fails for 6-Methoxy-1-indanone


Substituting 6-Methoxy-1-indanone with its regioisomer 5-Methoxy-1-indanone (CAS 5111-70-6) or other indanone analogs is not straightforward due to position-dependent electronic and steric effects that profoundly influence biological activity and synthetic utility. The location of the methoxy group dictates the compound's conformational dynamics , enzymatic inhibition potency [1], and regioselectivity in downstream transformations. This differential profile underscores the necessity for compound-specific validation when sourcing intermediates for drug discovery programs.

Target compound
6-Methoxy-1-indanone
C6 methoxy substitution drives enantioselectivity (97% ee catalyst), MAO-B inhibition potency, and erlotinib synthetic compatibility.
Potential substitute
5-Methoxy-1-indanone (CAS 5111-70-6)
Regioisomer with altered electronic/steric profile. Position change may reduce enantioselectivity, shift MAO-B inhibition, and break erlotinib synthetic routes.
Enantioselectivity Chiral catalyst performance may drop significantly; 5-substitution not optimized for rigid indanol geometry.
MAO-B potency C5-substituted indanones reported as weaker inhibitors; class-level data suggest potency shift.
Synthetic route Erlotinib intermediate requirement is regiospecific; alternative regioisomer leads to different product identity.

6-Methoxy-1-indanone Quantitative Evidence Guide


Enantioselective Selenium Catalysis

A chiral electrophilic selenium catalyst synthesized from 6-methoxy-1-indanone enabled highly enantioselective oxidative cyclization of β,γ-unsaturated carboxylic acids, achieving up to 97% enantiomeric excess (ee) under mild conditions [1]. This performance represents a marked improvement over previous chiral selenium catalysts, which exhibited poor enantioselectivity and limited substrate scope, particularly at ambient temperatures [1].

Enantioselective selenium catalysis
Head-to-head
6-methoxy-derived catalyst achieves up to 97% ee in oxidative cyclization of β,γ-unsaturated acids.
Enantioselectivity context – previous chiral selenium catalysts showed poor ee.
Mild conditions, NFSI oxidant, CaCO₃ additive, room temperature, 2 h.
Asymmetric Synthesis Organocatalysis γ-Butenolides

MAO-B Inhibition: C6 vs C5 Indanones

A study evaluating indanones as reversible MAO inhibitors demonstrated that C6-substituted indanones (including 6-methoxy-1-indanone as a representative member of this class) are particularly potent and selective MAO-B inhibitors, with IC50 values ranging from 0.001 to 0.030 μM [1]. In contrast, C5-substituted indanone and indane derivatives were found to be comparatively weaker MAO-B inhibitors [1].

MAO-B inhibition: C6 vs C5
Class-level inference
C6-substituted indanones: IC₅₀ 0.001–0.030 μM. C5-substituted indanones/indanes are comparatively weaker.
MAO-B inhibition assay context – position dictates potency trend.
In vitro MAO-B inhibition assay; data for 6-methoxy-1-indanone as representative C6 member.
Monoamine Oxidase B Neurodegeneration Enzyme Inhibition

Key Precursor to Erlotinib

6-Methoxy-1-indanone serves as a critical synthetic intermediate in the preparation of erlotinib, a targeted anticancer drug used in lung and gastric cancer treatment . Its specific substitution pattern is essential for the subsequent synthetic steps, including substitution and acylation reactions . This role is not readily substituted by regioisomers like 5-Methoxy-1-indanone, which would lead to structurally distinct and potentially inactive products.

Erlotinib intermediate
Direct comparison
6-Methoxy-1-indanone is a required intermediate; 5-methoxy regioisomer yields a structurally distinct product.
Synthetic route specificity – regioisomer not a drop-in replacement.
Multi-step synthesis; substitution may break established process.
Pharmaceutical Intermediates Anticancer Drugs Synthetic Routes

α1-Adrenoceptor Antagonism Profile

6-Methoxy-1-indanone has been identified and validated as an α1-adrenoceptor antagonist . While specific Ki or IC50 values for the unsubstituted parent compound are not reported, the indanone scaffold has been employed in rational design campaigns to generate novel series of potent α1-adrenoceptor antagonists with improved properties [1].

α1-Adrenoceptor antagonism
Supporting evidence
Indanone scaffold validated as α1-adrenoceptor antagonist; exact Ki/IC₅₀ for parent not reported.
Target-engagement context – scaffold used in rational design of potent antagonists.
Receptor binding assays; elaborated analogues show improved profiles.
α1-Adrenoceptor Receptor Antagonist Pharmacology

6-Methoxy-1-indanone Research & Industrial Applications


Enantioselective Organocatalyst Development

Researchers designing novel asymmetric catalysts can utilize 6-methoxy-1-indanone as a starting material to synthesize rigid indanol-based chiral selenium catalysts. These catalysts have demonstrated up to 97% enantiomeric excess in oxidative cyclization reactions under mild conditions [1]. This application is particularly relevant for groups focused on asymmetric synthesis of complex natural products or pharmaceutical intermediates.

MAO-B Inhibitors for Neurodegenerative Diseases

Medicinal chemists developing therapies for Parkinson's disease or other neurodegenerative disorders can leverage the enhanced MAO-B inhibitory potency associated with C6-substituted indanones [1]. 6-Methoxy-1-indanone serves as a core scaffold for generating potent, selective MAO-B inhibitors with IC50 values in the low nanomolar range.

Erlotinib Production & Anticancer Agents

Pharmaceutical manufacturers and contract research organizations engaged in the synthesis of erlotinib or related tyrosine kinase inhibitors require 6-methoxy-1-indanone as a key intermediate [1]. Substitution with the 5-methoxy regioisomer is not permissible without compromising product identity and regulatory compliance.

α1-Adrenoceptor Antagonist Optimization

Drug discovery teams targeting α1-adrenoceptors for hypertension or benign prostatic hyperplasia can employ 6-methoxy-1-indanone as a validated starting scaffold [1]. The indanone core has been successfully elaborated to yield potent antagonists with improved pharmacological profiles [2].

Application
Selection Property
Validation Focus
Enantioselective organocatalyst research
Rigid indanol scaffold from 6-methoxy substitution
Enantiomeric excess in asymmetric oxidative cyclization
MAO-B pathway inhibition studies
C6-substituted indanone core
MAO-B inhibition potency and selectivity context
Tyrosine kinase inhibitor intermediate synthesis
Regioisomer identity (6-methoxy)
Synthetic route specificity and product identity
α1-Adrenoceptor antagonist scaffold elaboration
Indanone core with reported receptor antagonism
Receptor binding and antagonist profile in designed analogues

Technical Documentation Hub

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35 linked technical documents
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